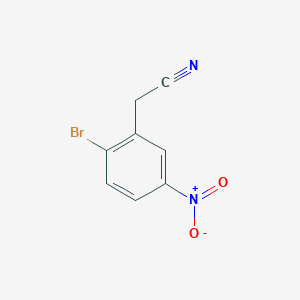
2-(2-Bromo-5-nitrophenyl)acetonitrile
説明
2-(2-Bromo-5-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Bromo-5-nitrophenyl)acetonitrile is an organic compound notable for its unique structural features, including a bromine atom and a nitro group on a phenyl ring. With a molecular weight of approximately 241.04 g/mol, this compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The compound's structure allows for diverse reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups. This duality can influence its interactions with various biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, derivatives of nitrophenyl compounds have been investigated for their ability to inhibit specific enzymes involved in tumor growth. These compounds often demonstrate significant cytotoxic effects against various cancer cell lines.
Case Study:
A study focused on similar nitrophenyl derivatives showed promising results in inhibiting the proliferation of cancer cells. The IC50 values for these compounds ranged from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitro group is thought to enhance the compound's ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.
Data Table: Antimicrobial Activity
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus |
|---|---|---|
| This compound | 0.0195 | 0.0048 |
| Similar Nitrophenyl Derivative | 0.0048 | 0.0098 |
These findings suggest that modifications in substituent positions can lead to variations in biological activity, highlighting the unique properties of this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Research has shown that substituents on the phenyl ring significantly influence both anticancer and antimicrobial activities.
Key Observations:
- Electron-withdrawing groups (e.g., nitro) tend to enhance antimicrobial activity.
- The bromine substituent may play a role in increasing lipophilicity, thereby improving membrane penetration and bioavailability.
特性
IUPAC Name |
2-(2-bromo-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTIMLRTOYLPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














